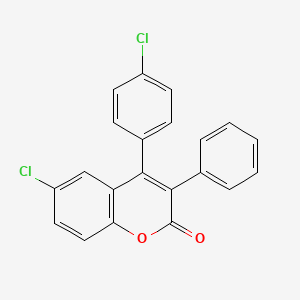

6-Chloro-4-(4 inverted exclamation mark -chlorophenyl)-3-phenylcoumarin

Descripción general

Descripción

6-Chloro-4-(4 inverted exclamation mark -chlorophenyl)-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms and phenyl groups, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4 inverted exclamation mark -chlorophenyl)-3-phenylcoumarin typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability. The reaction parameters are carefully monitored to minimize impurities and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-4-(4 inverted exclamation mark -chlorophenyl)-3-phenylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Aplicaciones Científicas De Investigación

6-Chloro-4-(4-chlorophenyl)-3-phenylcoumarin is a synthetic coumarin derivative that is investigated for diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications. The compound features a coumarin backbone with chlorine and phenyl substituents that enhance its biological efficacy. It has been studied for its potential use in chemistry, biology, medicine, and industry.

Scientific Research Applications

6-Chloro-4-(4-chlorophenyl)-3-phenylcoumarin is used as a building block in synthesizing more complex molecules. The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has been investigated for its therapeutic potential in treating various diseases and is utilized in developing dyes, optical brighteners, and other industrial products.

Antimicrobial Activity

Research indicates that 6-Chloro-4-(4-chlorophenyl)-3-phenylcoumarin exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as a therapeutic agent in treating infections.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies show that it induces apoptosis and inhibits cell proliferation by targeting key signaling pathways involved in cancer progression.

Table 1: Anticancer Activity Against Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | < 25 | Induction of apoptosis |

| MDA-MB-231 | < 20 | Inhibition of EGFR signaling |

Inhibitor of HIV-1 Replication

3-Phenylcoumarins, including 6-Chloro-4-(4-chlorophenyl)-3-phenylcoumarin, can inhibit HIV replication . Three compounds inhibited HIV replication with IC50 values < 25 µM .

Microtubule-Targeting Agent

6-Chloro-4-(methoxyphenyl) coumarin is a microtubule-targeting agent that induces G(2)-M arrest and apoptosis in HeLa cells . Among 36 coumarin analogs, 6-chloro-4-(methoxyphenyl) coumarin showed the best anticancer activity (IC(50) value about 200 nmol/L) in HCT116 cells . The compound had a broad spectrum of anticancer activity against nine cancer cell lines derived from colon, breast, liver, and cervical cancer, leukemia, and epidermoid cancer with IC(50) value of 75 nmol/L-1.57 μmol/L, but with low cytotoxicity against WI-38 human lung fibroblasts (IC(50) value of 12.128 μmol/L) . The compound (0.04-10 μmol/L) induced G(2)-M phase arrest in HeLa cells in a dose-dependent manner, which was reversible after the compound was removed . The compound (10-300 μmol/L) induced the depolymerization of purified porcine tubulin in vitro . Finally, the compound (0.04-2.5 μmol/L) induced apoptosis of HeLa cells in dose- and time-dependent manners .

ACAT Inhibitor

Mecanismo De Acción

The mechanism of action of 6-Chloro-4-(4 inverted exclamation mark -chlorophenyl)-3-phenylcoumarin involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-4-hydroxycoumarin

- 6-Chloro-4-chromanone

- 2-Amino-6-Chloro-4-Nitrophenol

Uniqueness

6-Chloro-4-(4 inverted exclamation mark -chlorophenyl)-3-phenylcoumarin stands out due to its unique combination of chlorine atoms and phenyl groups, which confer distinct chemical and biological properties

Actividad Biológica

6-Chloro-4-(4-chlorophenyl)-3-phenylcoumarin is a synthetic coumarin derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications. Below, we explore its biological activity through detailed findings and relevant case studies.

Chemical Structure and Properties

6-Chloro-4-(4-chlorophenyl)-3-phenylcoumarin features a coumarin backbone with chlorine and phenyl substituents that enhance its biological efficacy. The unique arrangement of these functional groups contributes to its interaction with various biological targets.

The mechanism of action of this compound involves the inhibition of specific enzymes and receptors. It has been shown to interact with molecular pathways that modulate inflammatory responses, cell proliferation, and apoptosis. The exact targets can vary based on the specific biological context in which the compound is applied.

1. Antimicrobial Activity

Research indicates that 6-Chloro-4-(4-chlorophenyl)-3-phenylcoumarin exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as a therapeutic agent in treating infections.

2. Anticancer Properties

The compound has been investigated for its anticancer effects, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies show that it induces apoptosis and inhibits cell proliferation by targeting key signaling pathways involved in cancer progression .

Table 1: Anticancer Activity Against Breast Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | < 25 | Induction of apoptosis |

| MDA-MB-231 | < 20 | Inhibition of EGFR signaling |

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It acts through the suppression of NF-κB activation in response to lipopolysaccharide (LPS) stimulation in monocytic cell lines .

Table 2: Anti-inflammatory Activity

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-α | 70 | 10 |

| IL-6 | 65 | 10 |

4. Antiviral Activity

In studies focusing on HIV, derivatives of coumarins including 6-Chloro-4-(4-chlorophenyl)-3-phenylcoumarin have shown promising antiviral activity. Specifically, certain derivatives inhibited HIV replication with IC50 values under 25 µM, suggesting their potential as therapeutic agents against viral infections .

Case Study 1: Anticancer Efficacy

A study conducted on the effect of this coumarin derivative on breast cancer cells reported a significant reduction in cell viability and induction of apoptosis at concentrations lower than those typically required for standard chemotherapeutics. The study utilized flow cytometry to assess cell cycle changes and confirmed apoptosis through annexin V staining.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory mechanisms by treating THP-1 cells with LPS and subsequently applying varying concentrations of the coumarin derivative. The results indicated a dose-dependent inhibition of NF-κB activation, highlighting its potential application in inflammatory diseases.

Propiedades

IUPAC Name |

6-chloro-4-(4-chlorophenyl)-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12Cl2O2/c22-15-8-6-14(7-9-15)19-17-12-16(23)10-11-18(17)25-21(24)20(19)13-4-2-1-3-5-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUOEHQGZPKJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)Cl)OC2=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.